N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide
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Description
N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C21H19ClN2O3 and its molecular weight is 382.84. The purity is usually 95%.
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Biological Activity
N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realm of cancer therapy and neuropharmacology. This article reviews the existing literature on its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a piperidine ring substituted with a benzofuran carbonyl and a chlorophenyl moiety. Its chemical structure can be represented as follows:
Research indicates that compounds similar to this compound often exhibit their biological effects through multiple mechanisms:
- Inhibition of Cyclin-Dependent Kinases (CDKs) : Related compounds have been shown to inhibit CDKs, which are crucial for cell cycle regulation. This inhibition can lead to reduced cell proliferation in cancer cells .
- Apoptosis Induction : Studies suggest that this compound may promote apoptosis in cancer cells by modulating apoptotic pathways, potentially through the activation of caspases and regulation of anti-apoptotic proteins .
- Cholinergic Activity : Some derivatives exhibit activity at muscarinic acetylcholine receptors, which can influence neurogenic processes and may have implications for neurodegenerative diseases .
Table 1: Summary of Biological Activities
Case Studies
- Anticancer Efficacy : A study demonstrated that a related compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, showing better efficacy than the reference drug bleomycin. The structural modifications were crucial for enhancing the anticancer properties .
- Neuropharmacological Effects : Research into piperidine derivatives has shown that they can act as ligands for M3 muscarinic receptors, promoting cellular proliferation and resistance to apoptosis in neuronal models. This suggests potential applications in treating neurodegenerative conditions .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural components:
- Benzofuran Moiety : Enhances interaction with biological targets due to its planar structure.
- Chlorophenyl Substitution : The presence of chlorine may increase lipophilicity and improve binding affinity to target proteins.
Research has indicated that variations in these groups can lead to differing levels of potency against specific biological targets, emphasizing the importance of SAR studies in drug development .
Properties
IUPAC Name |
N-(1-benzofuran-2-carbonyl)-N-(3-chlorophenyl)piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O3/c22-16-8-6-9-17(14-16)24(21(26)23-11-4-1-5-12-23)20(25)19-13-15-7-2-3-10-18(15)27-19/h2-3,6-10,13-14H,1,4-5,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKLWMVUSAKAPSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)N(C2=CC(=CC=C2)Cl)C(=O)C3=CC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.